Octahydro-1H-inden-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106031-96-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-3-1-2-4-8(7)6-9/h7-9H,1-6,10H2 |
InChI Key |
ZLYYAOCQVXELAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CC2C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Octahydro 1h Inden 2 Amine and Its Core Structure
Direct Synthesis Approaches to the Octahydro-1H-indene Skeleton
The creation of the saturated bicyclic octahydro-1H-indene core is a fundamental step in the synthesis of its derivatives. A classical and effective method involves the reduction of the more readily available aromatic precursor, indane. The Benkeser reduction, which employs lithium or calcium metal in the presence of a primary amine like ethylenediamine, is a notable approach. metu.edu.tr This reaction hydrogenates the aromatic ring of indane (7), typically yielding a mixture of partially saturated intermediates such as 2,3,4,7-tetrahydro-1H-indene (8) and 2,3,3a,4,5,6-hexahydro-1H-indene (9). metu.edu.tr Subsequent catalytic hydrogenation of this mixture, often using a palladium on carbon (Pd/C) catalyst, completes the saturation of the remaining double bonds to furnish the desired octahydro-1H-indene (5) skeleton. metu.edu.trsmolecule.com
A modified procedure applying this reduction to indane resulted in a 60.0% yield of a 76:24 mixture of the tetrahydro- and hexahydro-indene isomers. The subsequent hydrogenation of this mixture over Pd/C in methanol (B129727) afforded the final saturated octahydro-1H-indene product. metu.edu.tr
More contemporary and elegant strategies focus on constructing the fused ring system with high stereocontrol from acyclic precursors. One such advanced method utilizes N-heterocyclic carbene (NHC) organocatalysis. This approach can achieve an asymmetric annulation, enabling the enantioselective construction of the cis-fused octahydro-1H-indene ring system from a linear starting material, highlighting the power of modern organocatalytic methods in building complex carbocyclic frameworks. nih.gov
Amination Strategies for the Indene (B144670)/Indane Ring System
Once the indene or indane skeleton is obtained, the introduction of the amine group is the next critical transformation. Several distinct chemical strategies can be employed to achieve this, ranging from the reduction of other nitrogen-containing functional groups to the direct functionalization of carbon-hydrogen bonds.
Catalytic Hydrogenation Routes for Amine Incorporation
Catalytic hydrogenation is a versatile and widely used method for synthesizing amines from various precursors. researchgate.netgoogle.com This strategy involves the reduction of a nitrogen-containing functional group, such as a nitrile or an amide, that has been previously installed on the indane framework.
For instance, a nitrile group can be introduced to the skeleton and subsequently hydrogenated to form a primary amine. This transformation is a cost-effective and environmentally favorable method for amine synthesis. rsc.org Similarly, an amide can be reduced to the corresponding amine. u-tokyo.ac.jp While historically requiring harsh conditions, modern catalyst systems have enabled these reductions under milder pressures and temperatures. u-tokyo.ac.jp The choice of catalyst is crucial; systems based on metals like ruthenium, palladium, and platinum are commonly employed. google.comrsc.org
| Precursor Functional Group | General Reaction | Catalyst Examples | Key Features |
| Nitrile | R-C≡N + 2 H₂ → R-CH₂NH₂ | Palladium, Platinum, Nickel | Cost-effective, green method. rsc.org |
| Amide | R-C(=O)NR'R'' + 2 H₂ → R-CH₂NR'R'' | Ruthenium, Copper/Chromite | Can be chemoselective but historically required harsh conditions. u-tokyo.ac.jp |
| Aromatic Amine | Ar-NH₂ + 3 H₂ → Cycloalkyl-NH₂ | Ruthenium on Lithium Aluminate | Effective for converting aromatic amines to alicyclic amines. google.com |
Reductive Amination Protocols for Indane-Derived Amines
Reductive amination is a powerful and direct method for converting a carbonyl group (ketone or aldehyde) into an amine. wikipedia.org For the synthesis of Octahydro-1H-inden-2-amine, this would typically involve the reductive amination of octahydro-1H-inden-2-one. The process proceeds via the in-situ formation of an intermediate imine, which is then reduced to the amine without being isolated. masterorganicchemistry.com
This one-pot reaction offers excellent control and avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com
Recent advances have focused on developing catalysts based on earth-abundant metals. For example, an iron-based catalyst system has been developed for the reductive amination of a wide range of ketones and aldehydes to primary amines, using aqueous ammonia (B1221849) as the nitrogen source and hydrogen gas as the terminal reductant. d-nb.info This highlights a move towards more sustainable and economical synthetic methods. d-nb.info
| Catalyst/Reagent System | Carbonyl Substrate | Nitrogen Source | Reductant | Typical Conditions |
| Iron/(N)SiC Catalyst | Ketones, Aldehydes | Ammonia (aq.) | H₂ | 140°C, 6.5 MPa H₂ d-nb.info |
| Sodium Cyanoborohydride | Ketones, Aldehydes | Primary/Secondary Amines | NaBH₃CN | Mild, selective for imine reduction. wikipedia.org |
| Sodium Triacetoxyborohydride | Ketones, Aldehydes | Primary/Secondary Amines | NaBH(OAc)₃ | Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |
Electrophilic Amination Methodologies
Electrophilic amination involves the reaction of a carbon nucleophile (such as a carbanion or enolate) with an electrophilic source of nitrogen. wikipedia.org This approach forms a carbon-nitrogen bond by reversing the typical polarity of the reactants. Electrophilic aminating agents are characterized by a nitrogen atom attached to an electron-withdrawing group, making it susceptible to nucleophilic attack. wikipedia.org
A practical application of this concept is the copper-catalyzed hydroamination of alkenes. In one example, indene was successfully converted to 1-aminoindane using 1,2-benzisoxazole (B1199462) as a practical and effective electrophilic primary amine source. nih.gov This method provides an efficient route to chiral primary amines under mild conditions and demonstrates the potential for installing an amino group onto an unsaturated version of the indene skeleton before final reduction. nih.gov
Carbon-Hydrogen (C-H) Amination Reactions
The direct conversion of a C-H bond into a C-N bond represents one of the most efficient and atom-economical strategies in modern organic synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials, such as ketones or halides. Several catalytic systems have been developed to achieve the C-H amination of the indane ring system, particularly at the benzylic position, which is activated for such transformations.
Rhodium catalysts, such as Rh₂(OAc)₄, are effective for intramolecular C-H amination reactions and have also been applied to intermolecular examples using substrates like indane. nih.gov Iron-porphyrin complexes can catalyze the C-H amination of indane using organic azides as the nitrogen source, a reaction that can be driven by visible light. researchgate.netscispace.com Furthermore, manganese-based catalysts, specifically chiral Mn(salen) complexes, have been shown to catalyze the benzylic amination of indane productively. researchgate.net An electrophotocatalytic Ritter-type reaction has also been reported, which converts benzylic C-H bonds in substrates like indane into acetamides, which can then be hydrolyzed to the corresponding amine. nih.gov
Stereoselective Synthesis of this compound and its Stereoisomers
Controlling the stereochemistry during the synthesis of this compound is crucial, as the molecule contains multiple chiral centers. The relative orientation of the fused rings (cis or trans) and the stereochemistry at the carbon bearing the amino group lead to several possible stereoisomers. Achieving a high degree of stereoselectivity requires careful selection of synthetic methods for both the formation of the bicyclic skeleton and the introduction of the amine group.
Diastereoselective synthesis of the octahydro-1H-indene core itself can be controlled. For example, specific reduction methods can favor the formation of the trans-fused isomer. smolecule.com Conversely, modern catalytic methods, such as the previously mentioned NHC-catalyzed annulation, can be designed to be highly enantioselective, producing the cis-fused skeleton with excellent stereocontrol. nih.gov
The amination step can also be performed stereoselectively.
Enantioselective C-H Amination: Chiral catalysts, such as the Mn(salen) complexes, can be used to achieve enantioselective C-H amination of the indane core, yielding chiral aminated products. researchgate.net
Enantioselective Hydroamination: The copper-catalyzed electrophilic amination of indene has been performed with high enantioselectivity (up to 92% ee), demonstrating a powerful method for setting the stereocenter at the point of amination. nih.gov
Stereoselective Reductive Amination: The use of engineered enzymes, such as imine reductases (IREDs), in reductive amination processes offers exceptional diastereo- and enantioselectivity. Such biocatalytic methods can convert a prochiral ketone like octahydro-1H-inden-2-one into a specific stereoisomer of the corresponding amine with high fidelity. dntb.gov.ua
By combining a stereoselective synthesis of the core skeleton with a stereoselective amination technique, specific stereoisomers of this compound can be accessed with a high degree of purity. researchgate.net
Asymmetric Catalytic Hydrogenation of Imines and Precursors
Asymmetric catalytic hydrogenation of carbon-nitrogen double bonds (C=N) in imines and related precursors stands as one of the most direct and efficient routes for the synthesis of chiral amines. dicp.ac.cnbohrium.com This approach relies on transition-metal complexes, bearing chiral ligands, to deliver hydrogen to a prochiral imine substrate with high stereocontrol. researchgate.net Metals such as rhodium, ruthenium, iridium, and palladium are commonly employed, with the choice of metal and ligand being critical for achieving high reactivity and enantioselectivity. acs.orgdicp.ac.cn
The hydrogenation of imine precursors to the indane amine core often involves N-substituted ketimines. The nature of the N-substituent can significantly influence the reaction's success. For instance, N-diphenylphosphinyl and N-tosyl groups are effective activating groups for the imine, facilitating hydrogenation. dicp.ac.cn Palladium complexes, such as those formed from Pd(OCOCF3)2 with phosphine (B1218219) ligands like SynPhos, have demonstrated high efficacy in the asymmetric hydrogenation of these activated imines, often conducted in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). dicp.ac.cn
Challenges in this methodology include the potential for catalyst poisoning by the product amine, which can coordinate to the metal center, and the difficulty in preparing and handling moisture-sensitive imines. dicp.ac.cn Despite these hurdles, the method's power is showcased in its application to a wide variety of substrates. Even less expensive, earth-abundant metals like nickel are being developed for these transformations. For example, a Ni(OAc)2/(S, S)-Ph-BPE catalyst system has been successfully used for the asymmetric hydrogenation of cyclic sulfamidate imines, achieving excellent yields and enantioselectivities, which highlights the expanding toolkit available for related transformations. nih.gov
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, instead employing hydrogen donors like isopropanol (B130326) or formic acid. scispace.com Ruthenium complexes paired with chiral diamine or amino alcohol ligands are classic catalysts for ATH of imines, providing a robust pathway to chiral amines. scispace.com
Table 1: Examples of Asymmetric Hydrogenation of Imine Precursors This table is illustrative, based on data for analogous systems, to demonstrate typical results.
| Catalyst System | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Pd(CF3CO2)2/(S)-SynPhos | N-tosyl ketimine | TFE | >95 | 88-97 | dicp.ac.cn |
| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimine | TFE | >95 | 87-99 | dicp.ac.cn |
| Ni(OAc)2/(S,S)-Ph-BPE | Cyclic N-sulfonyl ketimine | Toluene | 94-99 | 91->99 | nih.gov |
| RuCl2-(S,S)-TsDAEN | Aromatic ketimine | HCOOH/Et3N | ~95 | >99 | scispace.com |
Chiral Auxiliary-Mediated Approaches to Indane Amines
The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary's inherent chirality then directs a subsequent stereoselective reaction, after which it is cleaved to reveal the enantiomerically enriched product and is often recovered for reuse. wikipedia.org
For the synthesis of indane amines, a common approach involves the diastereoselective reduction of a ketimine derived from an indanone and a chiral amine auxiliary. A practical synthesis of (S)-1-aminoindane, a closely related structure, was achieved using (R)-phenylglycine amide as the chiral auxiliary. researchgate.net The key step is the diastereoselective metal-catalyzed reduction of the imine formed between 1-indanone (B140024) and the auxiliary. researchgate.net The stereochemical outcome is controlled by the auxiliary, which shields one face of the C=N bond, directing the hydride attack from the less hindered face. After the reduction, the auxiliary is removed to yield the target chiral amine with high enantiopurity. researchgate.net
Another widely used class of auxiliaries are the tert-butanesulfinamides, popularized by Ellman. Addition of a Grignard or other organometallic reagent to a chiral N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, which is rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org Subsequent removal of the sulfinyl group under acidic conditions provides the free chiral amine. This approach is broadly applicable to the synthesis of a wide range of chiral amines.
Table 2: Common Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Typical Application | Key Features | Reference |
|---|---|---|---|
| (R)- or (S)-Phenylglycine amide | Diastereoselective reduction of ketimines | Forms crystalline imine intermediates; auxiliary removed via non-reductive procedure. | researchgate.net |
| (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition of organometallics to imines | Broad substrate scope; auxiliary easily cleaved with acid. | wikipedia.org |
| Oxazolidinones (Evans) | Control of alkylation and aldol (B89426) reactions | Highly predictable stereocontrol; well-established procedures for attachment and removal. | wikipedia.org |
| Camphorsultam (Oppolzer) | Control over various asymmetric transformations | Robust and crystalline derivatives; provides high diastereoselectivity. | wikipedia.org |
Organocatalytic and Biocatalytic Syntheses of Amines
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and unique selectivity profiles. beilstein-journals.org
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent organocatalytic method for amine synthesis is the transfer hydrogenation of imines, which mirrors the metal-catalyzed ATH process. This is often achieved using a Hantzsch ester as the hydrogen source in combination with a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. scispace.com The chiral phosphoric acid protonates the imine, forming a chiral ion pair. This activation enhances the imine's reactivity and creates a chiral environment that directs the hydride transfer from the Hantzsch ester, leading to the formation of the amine with high enantioselectivity. scispace.com
Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective reactions. For the synthesis of chiral amines, including those with the octahydro-1H-indene core, amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly valuable. smolecule.comfrontiersin.org
Reductive Amination: Native AmDHs can catalyze the direct asymmetric reductive amination of a ketone precursor using ammonia and a nicotinamide (B372718) cofactor (e.g., NAD(P)H). frontiersin.org Studies on various AmDHs have shown their ability to convert linear and cyclic ketones into the corresponding chiral amines with high enantiomeric excess (>97% ee). frontiersin.org
Kinetic Resolution: Enzymes can also be used in the resolution of a racemic mixture of the amine. For instance, biocatalytic dynamic kinetic resolution (DKR) has been applied to the synthesis of related chiral aminoindanes. researchgate.netsmolecule.com This process uses an enzyme to selectively acylate one enantiomer of the amine, while a metal catalyst racemizes the unreacted enantiomer in situ, theoretically allowing for a 100% yield of a single, derivatized enantiomer.
These biocatalytic methods are highly attractive due to their operation in aqueous media under mild conditions and their exceptional selectivity. smolecule.com
Table 3: Biocatalytic Approaches to Chiral Amine Synthesis
| Enzymatic Method | Enzyme Class | Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone + Ammonia | Direct conversion of ketone to chiral amine in one step. | frontiersin.org |
| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Racemic Amine | High theoretical yield (>50%) of a single enantiomer. | researchgate.netsmolecule.com |
| Transamination | Transaminase (TA) | Ketone + Amine Donor | High enantioselectivity for both (R) and (S) enantiomers. | frontiersin.org |
Diastereoselective Transformations Leading to Polycyclic Amine Scaffolds
The synthesis of this compound involves a bicyclic (polycyclic) scaffold with multiple stereocenters. Controlling the relative stereochemistry between these centers—diastereoselectivity—is a paramount challenge. This is often addressed through powerful cascade reactions or cycloadditions that build the complex core in a single, highly controlled step.
One innovative strategy involves a "build/couple/pair" cascade that allows for the diastereoselective synthesis of complex polycyclic systems. For example, a one-pot reaction has been used to access diverse octahydroindolo[2,3-a]quinolizine scaffolds, which are structurally related to the indene core, with excellent diastereoselectivity (>99% dr) and enantioselectivity when chiral reagents are used. researchgate.net Such strategies rapidly build molecular complexity and establish multiple contiguous chiral centers in a predictable manner.
[3+2] Cycloaddition reactions are another powerful tool for constructing five-membered rings, like the one present in the pyrrolidine (B122466) portion of some amine scaffolds. The reaction between an azomethine ylide (generated in situ from an amino acid) and a dipolarophile can be highly diastereoselective, creating complex spirocyclic polycyclic amine frameworks. researchgate.net The stereochemical outcome is dictated by the geometry of the reactants and the reaction conditions.
The synthesis of the core indene structure itself can be achieved through various means, including the coupling of N-tosylhydrazones with alkenylboronic acids, which can serve as a precursor for further diastereoselective functionalization to install the amine group and saturate the ring system. uniovi.es These transformations are crucial for setting the stereochemistry of the carbocyclic framework upon which the amine functionality is installed, ultimately defining the diastereomeric identity of the final this compound product.
Stereochemical Aspects and Chiral Pool Applications
Chirality in Octahydro-1H-inden-2-amine: Conformational Analysis and Nitrogen Inversion Barriers
The chirality of amines possessing three different substituents on the nitrogen atom can be a complex issue due to the phenomenon of pyramidal or nitrogen inversion. libretexts.org In this process, the nitrogen atom and its substituents rapidly oscillate through a planar transition state, leading to a rapid interconversion between enantiomeric forms. libretexts.orgwikipedia.org For most simple, acyclic chiral amines, the energy barrier for this inversion is very low (approximately 25 kJ/mol), making the resolution of their enantiomers impossible at room temperature as they exist as a rapidly equilibrating racemic mixture. libretexts.orglibretexts.orgvaia.com
However, the incorporation of the nitrogen atom into a rigid ring system, such as the bicyclic octahydro-1H-indene framework, introduces significant conformational strain. wikipedia.orginflibnet.ac.in This structural rigidity increases the energy barrier to nitrogen inversion. inflibnet.ac.infiveable.me The constraint of being part of two fused rings means that the ideal planar transition state for inversion cannot be easily achieved without introducing substantial angle strain. inflibnet.ac.in This makes the nitrogen atom in compounds like this compound configurationally more stable compared to acyclic amines. While the inversion may not be completely suppressed, its rate is significantly slowed, allowing for the potential isolation of stable enantiomers.
The conformational analysis of the octahydro-1H-indene skeleton is influenced by the fusion of the five- and six-membered rings. The synthesis of this saturated hydrocarbon can be achieved through methods like the Benkeser reduction of indane, which yields a mixture of tetrahydro- and hexahydro-indene isomers, followed by catalytic hydrogenation to furnish the final octahydro-1H-indene structure. semanticscholar.org The resulting bicyclic system has distinct conformations that influence the orientation of substituents, such as the amine group at the 2-position, which in turn dictates its stereochemical influence in reactions.
| Parameter | Acyclic Amines (e.g., Ethylmethylamine) | Cyclic Amines (e.g., this compound) |
| Nitrogen Inversion | Rapid at room temperature. libretexts.orgwikipedia.org | Slowed due to ring strain. inflibnet.ac.infiveable.me |
| Energy Barrier | Low (~25 kJ/mol). libretexts.orgvaia.com | Higher than acyclic amines. researchgate.net |
| Resolvability | Generally not resolvable. libretexts.org | Potentially resolvable into stable enantiomers. inflibnet.ac.in |
| Conformation | Flexible, free rotation around C-N bonds. | Rigid, constrained bicyclic framework. wikipedia.org |
Resolution of Racemic this compound and Related Chiral Amines
The classical and most widely used method for separating the enantiomers of a racemic amine is through chemical resolution. minia.edu.egresearchgate.net This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. fiveable.me Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and boiling point. minia.edu.eglibretexts.org
This difference in solubility is exploited in a process called fractional crystallization. fiveable.me By carefully choosing a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. minia.edu.eg
The choice of the resolving agent is crucial and often determined empirically. wikipedia.org A variety of naturally occurring and synthetic chiral acids are commonly employed for this purpose.
| Chiral Resolving Agent | Type | Common Application |
| (+)-Tartaric acid | Chiral Acid | Resolution of racemic bases. libretexts.orgstackexchange.com |
| (-)-Mandelic acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases. libretexts.orgstackexchange.com |
| (-)-Brucine | Chiral Base (Alkaloid) | Resolution of racemic acids. libretexts.orgwikipedia.org |
| (+)-Cinchonine | Chiral Base (Alkaloid) | Resolution of racemic acids. wikipedia.org |
The resolution of related cyclic amines, such as 1-aminoindane, has been successfully achieved using these principles, often employing chiral auxiliaries derived from compounds like (R)-phenylglycine amide to direct the stereochemistry during synthesis, which can be an alternative to classical resolution. researchgate.netrug.nl
Stereocontrolled Functionalization of the Octahydro-1H-indene Core
Introducing new functional groups to the saturated octahydro-1H-indene core with control over the stereochemistry is essential for creating complex chiral molecules. Several synthetic strategies have been developed to achieve this.
One method involves high-temperature bromination. While functionalization of saturated hydrocarbons can be challenging, high-temperature bromination of octahydro-1H-indene has been shown to produce various isomeric tetrabromides. semanticscholar.orgnih.gov The reaction proceeds with notable regio- and stereoselectivity, favoring the formation of the thermodynamically most stable isomers. semanticscholar.org These brominated intermediates can then serve as handles for further stereospecific transformations.
Another powerful strategy is the diastereoselective hydroboration of indene (B144670) derivatives. A cobalt-catalyzed isomerization-hydroboration reaction has been described for 2- and 3-substituted indenes. This method provides access to 1,2- and 1,3-disubstituted indanyl boronate esters with excellent selectivity for the trans diastereomer. nsf.gov The resulting boronate esters are versatile intermediates for subsequent stereocontrolled carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, cascade reactions offer an efficient route to functionalized indene scaffolds. A base-promoted, regioselective cascade iodoalkylation of alkynes has been developed to construct functionalized indenes stereoselectively. nih.gov This process creates products with versatile functional groups that can be further modified. nih.gov Similarly, diastereoselective polycyclization reactions of dienals with cyclic α,β-unsaturated imines, promoted by a Brønsted acid, can create highly complex fused hexacyclic indene derivatives with four contiguous stereogenic centers in a highly diastereoselective manner. scispace.com
| Method | Description | Key Feature |
| High-Temperature Bromination | Functionalization of the saturated core with bromine at high temperatures. semanticscholar.org | Forms thermodynamically stable, stereoisomeric bromo-derivatives. semanticscholar.org |
| Cobalt-Catalyzed Hydroboration | Isomerization-hydroboration of indene derivatives to form indanyl boronate esters. nsf.gov | High diastereoselectivity for the trans product. nsf.gov |
| Cascade Iodoalkylation | Base-promoted cascade reaction of alkynes to form functionalized indenes. nih.gov | Stereoselective construction with versatile functional groups. nih.gov |
| Domino Polycyclization | Brønsted acid-promoted reaction of dienals and imines. scispace.com | Highly diastereoselective formation of multiple rings and stereocenters. scispace.com |
This compound and its Derivatives as Chiral Building Blocks and Auxiliaries
Enantiomerically pure amines, especially those with rigid conformational structures, are highly valuable in asymmetric synthesis. nih.gov They are frequently used as chiral building blocks, chiral auxiliaries, or as precursors to chiral ligands for metal-catalyzed reactions. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Derivatives of cyclic amines similar to this compound have proven to be effective in this role. For instance, chiral 1,2-diamines are powerful ligands in a wide range of catalytic asymmetric reactions. nih.gov The synthesis of chiral anti-1,2-diamine derivatives has been achieved through copper(I)-catalyzed asymmetric additions, yielding products with high diastereoselectivity and enantioselectivity. nih.gov
The indane framework itself is a common feature in successful chiral auxiliaries. For example, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its derivatives have been used to synthesize chiral ligands for asymmetric transfer hydrogenation reactions. researchgate.net Similarly, chiral auxiliaries derived from (R)-phenylglycine amide have been used in the diastereoselective synthesis of (S)-1-aminoindane, demonstrating the effective transfer of chirality to the indane core. researchgate.netrug.nl These aminoindane-based structures serve as key components in catalysts for asymmetric Henry and aldol (B89426) reactions, where the specific cis or trans configuration of the ligand dictates the stereochemistry of the final product. beilstein-journals.org
The rigid bicyclic structure of this compound makes it an excellent scaffold for designing such chiral auxiliaries and ligands. By converting the amine into amides, sulfonamides, or imines, it can be attached to a substrate or a metal center. The fixed spatial arrangement of the indene core effectively blocks one face of the reaction center, forcing an incoming reagent to attack from the less hindered side, thus leading to a single, desired stereoisomer.
Derivatives, Analogues, and Structural Modifications of the Octahydro 1h Inden 2 Amine Framework
Synthesis and Exploration of Substituted Octahydro-1H-inden-2-amine Derivatives
The synthesis of substituted this compound derivatives begins with the construction of the core saturated ring system. A common route to the parent octahydro-1H-indene involves the hydrogenation of an aromatic precursor, indane. metu.edu.tr The Benkeser reduction, which uses lithium or calcium in the presence of primary amines, can reduce indane to a mixture of partially hydrogenated isomers, 2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene. metu.edu.tr Subsequent catalytic hydrogenation of this mixture over a palladium on carbon (Pd/C) catalyst yields the desired saturated octahydro-1H-indene. metu.edu.tr
Substituents can be introduced either before or after the saturation of the ring system. For instance, substituted 1-indanones can be prepared through various methods, including intramolecular Friedel-Crafts reactions of phenylpropionic acid chlorides. beilstein-journals.org These substituted indanones can then serve as precursors. A general synthetic pathway involves the cyclisation of a substituted propanoic acid, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid, using polyphosphoric acid (PPA) to form a dihydro-1H-inden-1-one intermediate. nih.gov This intermediate can undergo further reactions, such as aldol (B89426) condensations, followed by a sequence of reductions using reagents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd/C) to produce substituted dihydro-1H-indene structures. nih.gov Full saturation to the octahydro-level would complete the synthesis of the substituted core, which can then be aminated.
Table 1: Selected Synthetic Methods for the Octahydro-1H-indene Core
| Starting Material | Key Reagents | Product(s) | Reference |
|---|---|---|---|
| Indane | 1. Lithium, Ethylenediamine | 2,3,4,7-tetrahydro-1H-indene, 2,3,3a,4,5,6-hexahydro-1H-indene | metu.edu.tr |
| 2. H₂, Pd/C, MeOH | Octahydro-1H-indene | metu.edu.tr | |
| 3-(Aryl)propanoic acid | Polyphosphoric acid (PPA) | Dihydro-1H-inden-1-one | nih.gov |
Functionalization of the Octahydro-1H-indene Ring System for Amine Incorporation
Once the octahydro-1H-indene core is synthesized, the next critical step is the incorporation of an amine functional group, typically at the C2 position. Several classic organic chemistry transformations can be employed for this purpose.
One strategy involves the conversion of a ketone to an amine via reductive amination. The corresponding ketone, octahydro-1H-inden-2-one, can be synthesized and then reacted with an amine source (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the desired this compound.
Alternatively, an alcohol intermediate can be used. For example, the hydride reduction of certain bisacrylate precursors has been shown to produce trans-octahydro-1H-inden-2-ols stereoselectively. acs.org This alcohol can then be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine nucleophile (such as ammonia or an azide (B81097) followed by reduction) to install the amine group.
Direct functionalization of the hydrocarbon skeleton through halogenation offers another route. High-temperature bromination of the octahydro-1H-indene system can introduce bromine atoms onto the ring. metu.edu.tr While this method may lack regioselectivity, the resulting bromo-derivatives can serve as electrophiles for substitution reactions with amine nucleophiles to generate the target amine. A related study on the bromination of 3a,4,7,7a-tetrahydro-1H-indene using N-bromosuccinimide (NBS) yielded dibromodiacetate derivatives, which highlights a method for functionalizing the ring system that could be adapted for amine incorporation. nih.gov
Analogues with Heteroatom Substitutions on the Indene (B144670) Core
Replacing one or more carbon atoms in the indene core with heteroatoms creates structural analogues with distinct chemical and biological properties. A notable example is the synthesis of hydroxylated octahydro-1H-indole carboxylates, which are nitrogen-containing analogues of the indene system. nih.gov These structures are found in several biologically active natural products. nih.gov
A stereoselective synthesis for these analogues can start from L-tyrosine, a readily available chiral amino acid. nih.gov The key steps involve:
Oxidative Spirocyclization: L-tyrosine is treated with phenyliodine(III) diacetate (PhI(OAc)₂) to induce an oxidative cyclization, forming a spirocyclic intermediate. This process has been optimized to proceed in high yield and with excellent enantiomeric excess (>99% ee). nih.gov
Methanolysis and Reduction: The spirocycle undergoes methanolysis, followed by a stereoselective reduction of the enone moiety using a bulky reducing agent like L-Selectride to produce an axial alcohol. nih.gov
Dihydroxylation and Deprotection: The double bond in the newly formed ring is dihydroxylated, and subsequent deprotection steps yield the final polyhydroxylated octahydro-1H-indole core. nih.gov
This synthetic approach provides access to complex, stereodefined bicyclic amino acids that mimic the octahydro-1H-indene framework but with a nitrogen atom incorporated into the five-membered ring. nih.gov
Table 2: Key Intermediates in the Synthesis of an Octahydro-1H-indole Analogue
| Intermediate | Description | Key Reagent(s) | Yield | Reference |
|---|---|---|---|---|
| 6 | (S)-Benzyl 2,8-dioxo-1-oxaspiro[4.5]deca-6,9-dien-3-ylcarbamate | PhI(OAc)₂ | 39-42% | nih.gov |
| Axial Alcohol | Product of L-Selectride reduction of the corresponding enone | L-Selectride | 77% | nih.gov |
| 16 | Tetrol product after dihydroxylation | OsO₄, NMO | - | nih.gov |
| 17 | Final deprotected hydroindole | H₂, Pd(OH)₂/C | - | nih.gov |
Cycloaddition Reactions Leading to Octahydro-1H-indene Amine Systems (e.g., Spiropyrrolidines)
Cycloaddition reactions provide a powerful and convergent strategy for constructing complex polycyclic systems, including the octahydro-1H-indene amine framework, often with high stereocontrol.
One elegant example is the enantioselective transannular (3+2) cycloaddition of hydrazones derived from cycloalkenones. acs.orgresearchgate.netacs.org This reaction, catalyzed by a chiral Brønsted acid, forms intricate tricyclic adducts. acs.org These adducts serve as stable precursors to 1,3-diamines. Subsequent reductive cleavage of the N-N bond unmasks the latent diamine functionality, yielding stereodefined decalin- or octahydro-1H-indene-derived 1,3-diamines. acs.orgacs.org This method is particularly noteworthy for its ability to generate challenging structures containing one or two α-tertiary amine stereocenters with high yields and excellent enantioselectivities. acs.orgresearchgate.net
Table 3: Enantioselective Transannular (3+2) Cycloaddition Results
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ketone 1a | TRIP (chiral phosphoric acid) | Adduct 2a | 80 | 85 | acs.org |
| Ketone 1a | Catalyst 3g (bulky TRIP analogue) | Adduct 2a | 90 | 91 | acs.org |
| Cycloalkenone leading to 2l | Catalyst 3g | Adduct 2l | 85 | 96 | acs.org |
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is highly effective for synthesizing spiro-fused heterocyclic systems. Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile can generate spiropyrrolidines. researchgate.net In the context of the indene framework, an azomethine ylide generated from an α-amino acid like (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid can react with isatin (B1672199) derivatives in a one-pot, three-component domino reaction. researchgate.net This process leads to the formation of complex polycyclic pyrrolidine-fused spirooxindole compounds, which feature a spiro-linkage to a pyrrolidine (B122466) ring—a modification of the core amine structure. researchgate.net
Reaction Mechanisms and Fundamental Reactivity Studies
Investigation of Reaction Pathways for Amine Formation on the Octahydro-1H-indene Scaffold
The synthesis of octahydro-1H-inden-2-amine is not commonly detailed as a standalone procedure but can be inferred from established methodologies for amine synthesis on saturated carbocyclic frameworks. The primary strategy involves the initial construction of the octahydro-1H-indene core, followed by the introduction of the amine functionality at the C-2 position.
One viable pathway begins with the synthesis of the parent hydrocarbon, octahydro-1H-indene. This can be achieved through the hydrogenation of indane (2,3-dihydro-1H-indene). For instance, a Benkeser reduction, using lithium in a primary amine solvent like ethylenediamine, can reduce the aromatic ring of indane to yield a mixture of partially and fully saturated isomers. metu.edu.tr Subsequent catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can complete the saturation of the ring system to furnish octahydro-1H-indene. metu.edu.tr
With the octahydro-1H-indene scaffold in hand, several classical methods for amine synthesis can be employed. libretexts.org The most direct route to this compound would likely proceed through an octahydro-1H-inden-2-one intermediate. This ketone can be converted to the target primary amine via reductive amination. libretexts.org This two-part process first involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. libretexts.org
Alternative pathways for introducing the amine group onto a pre-existing carbocyclic scaffold include the reduction of other nitrogen-containing functional groups. These methods, summarized in the table below, provide versatile options for forming the C-N bond necessary for the final product.
Table 1: Potential Synthetic Pathways to Primary Amines on a Saturated Scaffold This table outlines general, established methods for the synthesis of primary amines from different functional groups, which are applicable to the formation of this compound from a suitable precursor.
| Starting Functional Group | Reagents | Intermediate | Product |
| Ketone | 1. NH₃2. NaBH₃CN or H₂/Catalyst | Imine | Primary Amine |
| Alkyl Halide | 1. NaN₃ (Azide Ion)2. LiAlH₄ or H₂/Catalyst | Alkyl Azide (B81097) | Primary Amine |
| Alkyl Halide | 1. Potassium Phthalimide2. H₂NNH₂ (Hydrazine) | N-Alkyl Phthalimide | Primary Amine |
| Nitrile | LiAlH₄ or H₂/Catalyst | Imine Anion | Primary Amine |
| Amide | LiAlH₄ | Iminium Ion | Primary Amine |
Each of these methods offers a potential route to the target compound, with the choice of pathway often depending on the availability of the starting materials and the desired stereochemical outcome.
Mechanistic Insights into Stereoselective Transformations Involving this compound
The octahydro-1H-indene framework contains multiple stereocenters, leading to the existence of various diastereomers. The stereochemistry of the ring fusion (cis or trans) and the orientation of the amine group (exo or endo relative to the bicyclic system) significantly influence the molecule's three-dimensional shape and reactivity. Any transformation involving this compound is inherently linked to this stereochemical complexity.
Stereoselective transformations can be categorized in two ways: those that create the amine with a specific stereochemistry and those that use the chiral amine to direct the stereochemistry of a subsequent reaction.
In the formation of the amine via reductive amination of octahydro-1H-inden-2-one, the approach of the reducing agent to the intermediate imine can be sterically hindered by the bicyclic framework. This can lead to a diastereoselective synthesis, where one diastereomer of the amine is formed preferentially. The facial selectivity of the reduction is dictated by the existing stereocenters of the indene (B144670) core, with the hydride typically attacking from the less sterically hindered face.
Furthermore, enzymes such as ω-transaminases are known to catalyze the reductive amination of prochiral ketones to produce chiral amines with high enantioselectivity. mdpi.com The application of such biocatalysts to a prochiral octahydro-1H-inden-2-one precursor could provide a direct and highly stereoselective route to a specific enantiomer of this compound. mdpi.com
When this compound itself acts as a reactant or a chiral auxiliary, its rigid conformation can direct the stereochemical outcome of reactions at other sites. For instance, in intramolecular cyclization reactions, the amine can act as a nucleophile, with its approach vector being constrained by the ring system, potentially leading to the formation of a new fused ring with high diastereoselectivity. whiterose.ac.uk While specific mechanistic studies on this compound are not widely documented, the principles of substrate-controlled stereoselection in rigid cyclic systems are well-established and would apply here.
Reactivity of the Amine Functionality: Nucleophilic Additions, Acylations, and Oxidations
The primary amine group in this compound is a potent nucleophile and a base, which dictates its fundamental reactivity. The lone pair of electrons on the nitrogen atom can attack a variety of electrophilic centers.
Nucleophilic Additions: As a primary amine, this compound can undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones. The mechanism involves the attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. This intermediate can then eliminate water to form an imine (Schiff base). masterorganicchemistry.com This reaction is typically reversible and catalyzed by mild acid. masterorganicchemistry.com
Acylations: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in what is known as a nucleophilic addition-elimination reaction. savemyexams.com The nitrogen's lone pair attacks the highly electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or carboxylate) regenerates the carbonyl and yields a stable amide product. savemyexams.com Due to the formation of an acidic byproduct (e.g., HCl), these reactions are often performed with two equivalents of the amine or with an external, non-nucleophilic base to neutralize the acid.
Oxidations: The oxidation of primary amines can lead to a variety of products depending on the oxidant used. Mild oxidation can yield imines or, with further reaction, nitriles. More vigorous oxidation can cleave the C-N bond. The specific outcomes for this compound would depend on the chosen reaction conditions.
Table 2: Representative Reactions of the Amine Functionality This table summarizes the expected reactivity of the primary amine in this compound with common classes of electrophiles.
| Reaction Type | Electrophile Example | Reagent/Conditions | Product Type |
| Nucleophilic Addition | Acetone (Ketone) | Mild Acid (e.g., H⁺) | Imine |
| Acylation | Acetyl Chloride | Base (e.g., Pyridine or excess amine) | N-Substituted Amide |
| Alkylation | Methyl Iodide | - | Secondary Amine, Tertiary Amine, Quaternary Ammonium (B1175870) Salt |
| Reaction with Sulfonyl Chloride | Tosyl Chloride | Base (e.g., Pyridine) | Sulfonamide |
Electronic Effects on Reaction Kinetics and Thermodynamics within the this compound Structure
The reactivity of the amine group in this compound is modulated by electronic effects from the saturated bicyclic scaffold. The alkyl framework of the octahydro-indene system is primarily an electron-donating group through induction. This inductive effect increases the electron density on the nitrogen atom compared to ammonia (NH₃).
This increased electron density has two major consequences:
Basicity: The amine is more basic than ammonia. The electron-donating alkyl groups stabilize the resulting ammonium cation (the conjugate acid) formed upon protonation, thus lowering the pKa of the conjugate acid compared to simpler amines and making the parent amine a stronger base.
Nucleophilicity: The amine is a stronger nucleophile than ammonia. Higher electron density on the nitrogen enhances its ability to attack electrophilic centers, leading to faster reaction rates in nucleophilic substitution and addition reactions.
The kinetics of reactions like acylation are directly influenced by these electronic factors. A more nucleophilic amine will react more quickly with an electrophile like an acyl chloride. researchgate.net Theoretical studies on the quaternization of tertiary amines have shown that the energy barrier of the reaction is influenced by the steric and electronic nature of the alkyl groups attached to the nitrogen. dnu.dp.ua For this compound, a secondary amine formed from its initial alkylation, the bulky octahydro-indene group would also introduce significant steric hindrance, which can counteract the electronic enhancement of nucleophilicity, slowing down reactions with sterically demanding electrophiles.
The thermodynamic stability of products is also affected. For example, the stability of the C-N bond in the resulting amide or sulfonamide products is influenced by the electronic nature of the octahydro-indene group.
Table 3: Comparison of Basicity for Representative Amines This table illustrates the electronic effect of alkyl substitution on the basicity of amines, a key thermodynamic property. The pKa of the conjugate acid (R-NH₃⁺) is a measure of the basicity of the amine (R-NH₂). A higher pKa value corresponds to a stronger base.
| Amine | Structure | pKa of Conjugate Acid (approx.) | Electronic Effect of Substituent |
| Ammonia | NH₃ | 9.25 | Reference (No substituent) |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.6 | Electron-donating (alkyl) |
| This compound | C₉H₁₇N | ~10.5 - 10.8 (Estimated) | Electron-donating (bicyclic alkyl) |
| Aniline | C₆H₅NH₂ | 4.6 | Electron-withdrawing (phenyl, resonance) |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Bonding in Octahydro-1H-inden-2-amine
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of molecules. uvm.educsic.es By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbitals, and bonding characteristics. uvm.edu For this compound, QM calculations would elucidate the nature of the carbon-carbon and carbon-nitrogen bonds within its fused ring system.
These studies can determine the hybridization of atomic orbitals and the delocalization of electron density, which are crucial for predicting the molecule's reactivity. The application of QM methods can also provide insights into the electronic effects of the amine group on the octahydroindene skeleton. researchgate.net While direct quantum mechanical studies on this compound are not extensively documented in publicly available literature, the principles of quantum chemistry form the basis for more specific computational analyses.
Density Functional Theory (DFT) Applications for Conformational Analysis and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. csic.esresearchgate.net DFT focuses on the electron density to calculate the energy and properties of a molecule. csic.es
For this compound, which can exist in various stereoisomeric forms (e.g., cis- or trans-fused rings) and conformational isomers, DFT is an invaluable tool for:
Conformational Analysis: Identifying the most stable three-dimensional arrangements of the atoms. This involves calculating the relative energies of different conformers to determine the most populated states at a given temperature.
Energy Minimization: Optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable conformation. researchgate.net
DFT calculations, often employing functionals like B3LYP, can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. als-journal.com
Interactive Table: Predicted Geometric Parameters of a Representative this compound Conformer (Illustrative)
Below is an illustrative data table of what DFT calculations could provide for a specific conformer of this compound. Note: These values are hypothetical and serve to demonstrate the type of data generated by DFT, as specific literature data for this exact molecule is not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C1 | C2 | 1.54 | ||
| C2 | N | 1.47 | |||
| **Bond Angle (°) ** | C1 | C2 | C3 | 112.5 | |
| C1 | C2 | N | 110.8 | ||
| Dihedral Angle (°) | C1 | C2 | C3 | C4 | 55.0 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for a system of atoms. ulisboa.pt For this compound, MD simulations can be used to:
Explore Conformational Landscapes: By simulating the molecule's movement over nanoseconds or longer, MD can map the various accessible conformations and the transitions between them, providing a comprehensive understanding of its flexibility. nist.gov
Study Intermolecular Interactions: When simulated in a solvent (like water) or with other molecules, MD can reveal how this compound interacts with its environment through forces like hydrogen bonding and van der Waals interactions. ulisboa.pt This is particularly relevant for understanding its properties in solution.
The results of MD simulations can visualize the dynamic nature of the fused rings and the movement of the amine group, offering insights that static calculations cannot provide.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of molecules. als-journal.com For this compound, these predictions include:
NMR Spectra: Calculation of 1H and 13C chemical shifts and spin-spin coupling constants. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms.
IR Spectra: Simulation of vibrational frequencies corresponding to the stretching and bending of bonds. acs.org This helps in identifying characteristic peaks, such as the N-H and C-N stretching vibrations of the amine group.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions and the corresponding absorption wavelengths. als-journal.com
Interactive Table: Predicted 13C NMR Chemical Shifts (Illustrative)
This table illustrates the kind of data that can be generated for the 13C NMR spectrum of this compound using DFT calculations. Note: These are example values.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 35.2 |
| C2 (CH-NH2) | 55.8 |
| C3 | 32.1 |
| C3a | 45.6 |
| C4 | 26.4 |
| C5 | 24.9 |
| C6 | 26.4 |
| C7 | 32.1 |
| C7a | 45.6 |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to:
Map Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.
Characterize Transition States: The geometry and energy of the transition state, the highest point on the reaction pathway, can be determined. This information is crucial for understanding the reaction rate and the factors that influence it.
Investigate Reactivity: Computational models can predict the most likely sites of reaction on the molecule, such as the nucleophilicity of the amine's nitrogen atom.
For example, theoretical studies could model the N-alkylation or N-acylation of this compound, providing detailed insights into the step-by-step process of these reactions.
Advanced Spectroscopic Characterization and Analytical Methodologies for Octahydro 1h Inden 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Octahydro-1H-inden-2-amine. Both ¹H and ¹³C-NMR provide detailed information about the carbon-hydrogen framework and the local chemical environment of each atom.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to each unique hydrogen atom in the molecule. Hydrogens on the carbon adjacent to the electron-withdrawing amine group are expected to be deshielded and appear downfield, typically in the range of 2.3–3.0 ppm. The N-H protons of the primary amine group generally produce a signal that can be broad and vary in chemical shift (typically ~0.5-5.0 ppm) depending on concentration, solvent, and hydrogen bonding. A key method for identifying the N-H signal is through D₂O exchange, where the addition of a small amount of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the N-H peak due to proton-deuterium exchange. The aliphatic protons on the fused ring system would present a complex series of overlapping multiplets in the upfield region of the spectrum, approximately between 1.0 and 2.5 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. Carbons bonded to the amine nitrogen are deshielded and typically resonate about 20 ppm further downfield than they would in a comparable alkane structure. For this compound, the carbon atom C2, directly attached to the amino group, would be expected in the 40-60 ppm range. The remaining saturated carbons of the octahydroindene framework would appear in the upfield region, generally between 20 and 45 ppm. The specific chemical shifts would be influenced by the stereochemistry of the ring fusion (cis or trans).
Illustrative ¹H and ¹³C-NMR Data: The following table illustrates the expected chemical shift ranges for the different protons and carbons of this compound. Actual values depend on the specific stereoisomer and experimental conditions.
| ¹H-NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | ¹³C-NMR (Carbon) | Expected Chemical Shift (δ, ppm) |
| H on C2 | ~ 2.5 - 3.2 | Multiplet | C2 | ~ 45 - 60 |
| NH₂ | ~ 0.5 - 5.0 | Broad Singlet | Bridgehead Carbons | ~ 30 - 45 |
| Bridgehead H's | ~ 1.8 - 2.5 | Multiplet | Other CH₂ | ~ 20 - 40 |
| Other CH₂ H's | ~ 1.0 - 2.0 | Multiplets | Other CH | ~ 20 - 40 |
Note: This table is illustrative and based on general principles of NMR spectroscopy for aliphatic amines.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show characteristic N-H stretching absorptions in the IR spectrum. Primary amines typically exhibit a pair of medium-intensity bands in the region of 3300–3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. Another key vibration is the N-H bending (scissoring) mode, which appears as a medium to strong band between 1580 and 1650 cm⁻¹. A broad absorption between 665 and 910 cm⁻¹ due to N-H wagging is also characteristic of primary and secondary amines. The C-N stretching vibration for aliphatic amines is typically found in the 1020–1250 cm⁻¹ range. The remainder of the spectrum, particularly the fingerprint region (below 1500 cm⁻¹), would show a complex pattern of C-H and C-C bond vibrations specific to the octahydroindene skeleton.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the C-C vibrations of the bicyclic aliphatic rings would be expected to be strong in the Raman spectrum. The symmetric N-H stretching mode may also be observed. Raman is particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer, which can be an advantage for certain applications.
Illustrative Vibrational Spectroscopy Data:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 (two bands) | Medium |
| C-H Stretch (aliphatic) | IR / Raman | 2850 - 3000 | Strong (IR) |
| N-H Bend (scissoring) | IR | 1580 - 1650 | Medium - Strong |
| C-N Stretch | IR | 1020 - 1250 | Weak - Medium |
| N-H Wag | IR | 665 - 910 | Broad, Strong |
Note: This table is illustrative and based on established correlation charts for amine functional groups.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₇N), the nominal molecular weight is 139 amu.
According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value of 139. A common fragmentation pathway for amines is the α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen, resulting in a resonance-stabilized iminium cation. For this compound, this could involve the cleavage of a C-C bond within the ring adjacent to the C-N bond. The fragmentation pattern would be complex due to the fused ring structure. The base peak in the mass spectrum of many aliphatic amines is often the result of this α-cleavage. For instance, the mass spectrum of the related compound 2H-Inden-2-one, octahydro-, trans- (a ketone analog) shows a complex fragmentation pattern, indicating that ring cleavage is a significant pathway.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of a specific stereoisomer of this compound, including bond lengths, bond angles, and the precise conformation of the fused five- and six-membered rings. It would also definitively establish the relative stereochemistry (e.g., cis or trans fusion of the rings).
For the analysis, a suitable single crystal of this compound, or more likely a salt derivative (such as the hydrochloride or tartrate salt), would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. For example, a study on a related derivative, 1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione, successfully determined its molecular structure, including the envelope conformation of the five-membered ring and details of intermolecular hydrogen bonding in the crystal lattice. A similar analysis of this compound would yield crucial data such as the crystal system, space group, and unit cell dimensions.
Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., HPLC, GC, Capillary Electrophoresis)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Using a suitable capillary column (e.g., a non-polar or medium-polarity phase) and a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate the compound from impurities. Chiral GC columns can be employed for the separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. Since the amine lacks a strong UV chromophore, detection can be achieved using derivatization with a UV-active agent or by using detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For the separation of stereoisomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentially interact with the enantiomers, leading to their separation.
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it an excellent alternative for chiral separations. To separate the enantiomers of a basic compound like this compound, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin leads to different electrophoretic mobilities and thus, separation. The choice of cyclodextrin, its concentration, the buffer pH, and temperature are critical parameters to optimize for achieving baseline separation of the stereoisomers.
Illustrative Chromatographic Separation Approaches:
| Technique | Stationary Phase / Selector | Mobile Phase / Buffer | Purpose |
| GC | Chiral Capillary Column | H₂ or He carrier gas | Enantiomeric purity |
| HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Heptane/Isopropanol (B130326) + amine modifier | Enantiomer separation |
| CE | Fused Silica Capillary | Phosphate buffer (pH 2.5) + Hydroxypropyl-β-cyclodextrin | Enantiomer separation |
Catalytic Applications of Octahydro 1h Inden 2 Amine and Its Chiral Derivatives
Octahydro-1H-inden-2-amine as a Ligand in Transition Metal Catalysis
This compound can function as a ligand in transition metal catalysis, where the nitrogen atom coordinates to a metal center. numberanalytics.comresearchgate.net This coordination can influence the reactivity and selectivity of the metal catalyst. Transition metal complexes are pivotal in many industrial chemical processes, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. numberanalytics.comprinceton.edu The properties of the ligands attached to the metal center are crucial in tuning the catalyst's activity and selectivity. researchgate.net
While specific examples detailing the use of the parent this compound as a ligand in widely commercialized processes are not extensively documented in the provided results, the fundamental principles of coordination chemistry suggest its potential. The amine group can act as a Lewis base, donating its lone pair of electrons to a transition metal. The steric bulk of the octahydroindene framework can create a specific coordination environment around the metal, which can be advantageous for certain catalytic applications. For instance, in reactions like catalytic dehydrogenation of amines, transition metal complexes with amine ligands are key intermediates. researchgate.net
Furthermore, the integration of this amine into more complex ligand structures, such as pincer ligands, has been a successful strategy in developing highly active and stable catalysts for dehydrogenation and hydrogenation reactions. mdpi.com The merger of transition metal catalysis with other fields like photoredox catalysis has also expanded the scope of possible transformations, where amine ligands can play a role in the catalytic cycle. princeton.edunih.gov
Chiral this compound Derivatives in Asymmetric Catalysis
The true potential of the this compound scaffold is unlocked when its chiral derivatives are employed in asymmetric catalysis. Chiral amines and their derivatives are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgokayama-u.ac.jp Chiral 1,2-diamines, which can be derived from chiral amines, are particularly useful ligands for a range of catalytic asymmetric reactions. nih.gov
Derivatives of this compound can be synthesized to create chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands can induce enantioselectivity in a variety of transformations, including asymmetric hydrogenation, which is a powerful method for producing chiral molecules. acs.orgokayama-u.ac.jp For example, chiral phosphine (B1218219) ligands derived from chiral amines are widely used in rhodium- and iridium-catalyzed asymmetric hydrogenations. acs.org
The modular synthesis of chiral ligands allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity. By starting with an enantiomerically pure form of a derivative of this compound, a library of chiral ligands can be prepared and screened for a specific catalytic application. For instance, chiral pyridyl alcohols and bipyridines have been synthesized from chiral amines and used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde.
| Catalyst/Ligand Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Chiral Pyridyl Alcohols | Diethylzinc addition | Benzaldehyde | Not specified | |
| Chiral Phosphine-Oxazoline (SIPHOX) | Asymmetric Hydrogenation | 2-Pyridyl cyclic imines | Excellent | acs.org |
| Chiral Diamines | Asymmetric α-addition | Ketimines and aldimines | High to excellent | nih.gov |
| Rh-PipPhos | Asymmetric Hydrogenation | α- and β-dehydroamino acid derivatives | Up to 93% | researchgate.net |
Organocatalytic Roles of the this compound Moiety
In addition to serving as ligands for transition metals, molecules containing the this compound moiety can themselves act as organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry, often providing a green and metal-free alternative to traditional methods. beilstein-journals.orgmdpi.com
Primary amines, in particular, have been shown to be versatile organocatalysts. rsc.org They can activate substrates through the formation of iminium ions or enamines. Chiral primary amines derived from natural sources or synthesized from chiral precursors are highly effective in a wide range of enantioselective organic reactions. rsc.orgrsc.org
For example, chiral amines and their derivatives have been successfully employed in asymmetric aza-Michael reactions, which are important for the synthesis of nitrogen-containing compounds. beilstein-journals.org They can also catalyze aldol (B89426) and Mannich reactions, forming new carbon-carbon and carbon-nitrogen bonds with high stereocontrol. The development of bifunctional organocatalysts, which contain both a basic amine site and a hydrogen-bond donor, has further expanded the scope of organocatalysis. mdpi.com
| Organocatalyst Type | Reaction Type | Substrate Example | Key Feature | Reference |
| Chiral Primary Amines | General Asymmetric Synthesis | Various | Iminium/enamine activation | rsc.orgrsc.org |
| Chiral Guanidines from Benzimidazoles | Asymmetric α-amination | 1,3-Dicarbonyl compounds | Bifunctional activation | mdpi.com |
| Cinchona Alkaloid Derivatives | aza-Michael reaction | Aniline and chalcone | Hydrogen bonding | beilstein-journals.org |
| Chiral Pyrrolidines | Asymmetric allylation | Imines | Conformational locking | beilstein-journals.org |
Applications in Hydroamination and Related Catalytic Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of amines. libretexts.org Catalysts based on transition metals are often employed to facilitate this transformation. acs.orgnih.gov The this compound scaffold can be incorporated into ligands for catalysts used in hydroamination reactions.
Titanium complexes bearing indenyl ligands, which share structural similarities with the indene (B144670) core of this compound, have been shown to be highly active catalysts for the intermolecular hydroamination of alkynes. nih.gov These reactions can proceed with high regioselectivity, which is a crucial aspect of their synthetic utility. nih.gov
Furthermore, iridium-catalyzed hydroamination reactions have been developed for the synthesis of various diamines with good to excellent yields and high regioselectivity. nih.gov The design of the ligand is critical for controlling the outcome of these reactions. While direct application of this compound in these specific systems is not detailed, its structural motifs are relevant to the ligand design principles that underpin these catalytic methods. The development of new catalytic systems for hydroamination continues to be an active area of research, with a focus on improving catalyst activity, selectivity, and substrate scope. acs.orgprinceton.edu
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing Octahydro-1H-inden-2-amine and its derivatives is a key area of ongoing research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. smolecule.com Current efforts are focused on creating more sustainable pathways.
One promising approach is the use of biocatalysis . smolecule.com Enzymes such as transaminases are being explored for the stereoselective synthesis of chiral amines. uniovi.esworktribe.com These biocatalytic methods offer high selectivity under mild reaction conditions, reducing the environmental impact. uniovi.es For instance, a one-pot, two-step bienzymatic process has been developed for the asymmetric amination of secondary alcohols, which could be adapted for the synthesis of this compound precursors. uniovi.es This method utilizes a laccase/TEMPO system for the initial oxidation of an alcohol to a ketone, followed by a transaminase-catalyzed amination to produce the desired chiral amine with high enantiomeric excess. uniovi.es
Another area of interest is the development of green catalytic systems . This includes the use of naturally sourced or bio-based catalysts. mdpi.com For example, catalysts derived from manganese-rich water lettuce have been shown to be effective in epoxidation reactions, a potential step in the synthesis of functionalized indene (B144670) derivatives. mdpi.com The use of green solvents, such as ethylene (B1197577) glycol, is also being investigated to create more environmentally benign synthetic processes. scispace.com
Furthermore, research into novel catalytic cycles, such as those involving palladium-catalyzed domino reactions, offers efficient ways to construct the core octahydroindene skeleton from simple starting materials. bohrium.com These cascade reactions allow for the formation of multiple bonds in a single operation, increasing atom economy and reducing waste. escholarship.org
Exploration of New Catalytic Applications and Ligand Design
The rigid framework of this compound makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. yale.edu Derivatives of this amine can be used to create ligands that coordinate with transition metals, forming catalysts for a variety of chemical transformations. acs.org
The development of ligands based on the octahydroindene structure is an active area of research. For example, V-shaped ligands incorporating a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold have been used to position a catalytically active metal for site- and enantioselective reactions. acs.org The unique stereochemistry of the octahydroindene backbone can be exploited to create highly selective catalysts for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. acs.org
The synthesis of novel phosphoramidite (B1245037) ligands derived from related dihydroindenamine structures for use in enantioselective catalysis is also being explored. core.ac.uk These ligands have shown promise in achieving high enantioselectivity in various reactions. The continued exploration of new derivatives and their coordination chemistry with different metals is expected to lead to the discovery of novel and highly efficient catalysts for asymmetric synthesis.
Advanced Stereochemical Control in Complex Derivative Synthesis
Achieving precise control over the stereochemistry of complex molecules is a major challenge in organic synthesis. The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals and materials science, as different stereoisomers can have vastly different biological activities and physical properties. researchgate.net
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. acs.org The use of chiral catalysts, often derived from chiral amines, allows for the highly enantioselective reduction of prochiral precursors to afford specific stereoisomers. acs.org For example, iridium-based catalytic systems with chiral sulfoximine (B86345) ligands have been used for the asymmetric hydrogenation of imines, a key step in the synthesis of chiral amines. acs.org
Biocatalytic kinetic resolution is another effective strategy for obtaining enantioenriched compounds. smolecule.com This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Transaminases and lipases have been successfully employed for the kinetic resolution of various amines and their precursors. smolecule.comworktribe.com
Furthermore, the use of chiral auxiliaries derived from related aminoindanol (B8576300) structures has proven effective in diastereoselective reactions, such as enolate alkylations and reductions. researchgate.net These auxiliaries guide the stereochemical outcome of a reaction and can be subsequently removed to yield the desired enantiomerically pure product. The development of new chiral auxiliaries based on the this compound scaffold is a promising avenue for future research.
Integration of Computational and Experimental Methodologies
The combination of computational and experimental approaches provides a powerful tool for understanding and predicting the properties and reactivity of this compound and its derivatives. rsc.orgDensity Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of molecules. acs.orgd-nb.info
Computational studies can be used to:
Predict reaction mechanisms: DFT calculations can help elucidate the pathways of chemical reactions, providing insights into the transition states and intermediates involved. researchgate.net This understanding can guide the optimization of reaction conditions to improve yields and selectivities.
Design new catalysts and ligands: Computational modeling can be used to design new ligands with specific electronic and steric properties to enhance the performance of catalysts. rsc.org
Interpret spectroscopic data: Theoretical calculations of spectroscopic properties, such as NMR and IR spectra, can aid in the structural characterization of newly synthesized compounds. acs.org
For example, DFT calculations have been used to investigate the regio- and stereoselectivity of cycloaddition reactions involving related heterocyclic systems, providing a deeper understanding of the reaction mechanism. acs.org The integration of these computational insights with experimental validation allows for a more rational and efficient approach to the design and synthesis of new this compound derivatives and their applications. acs.org
Discovery of Novel Reactivity and Functionalization Pathways
Exploring new ways to modify the this compound scaffold is essential for expanding its utility in various fields. Research in this area focuses on discovering novel reactions and developing new methods for introducing functional groups at different positions of the bicyclic ring system.
C-H functionalization is a rapidly developing field that offers a direct way to introduce new bonds at otherwise unreactive C-H positions. rsc.orgsnnu.edu.cn Rhodium-catalyzed C-H activation has been successfully used for the enantioselective synthesis of tertiary 1H-inden-1-amine derivatives through a [3+2] annulation reaction. rsc.orgsnnu.edu.cn Applying similar strategies to the saturated octahydroindene system could open up new avenues for creating complex and diverse molecular architectures.
The development of cascade reactions, where multiple bond-forming events occur in a single pot, is another important area. bohrium.comescholarship.org For example, palladium-catalyzed cascade reactions of ene-ynes have been used to construct complex polycyclic systems. acs.org Adapting these methodologies to incorporate the this compound framework could lead to the efficient synthesis of novel polyheterocycles with potential biological activity.
Furthermore, exploring the reactivity of the amine group itself, beyond simple acylation or alkylation, can lead to new functionalization pathways. This includes its use in directing metallation reactions or participating in multicomponent reactions to build molecular complexity rapidly. The unique steric and electronic properties of the this compound scaffold can be leveraged to control the regioselectivity and stereoselectivity of these new transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
